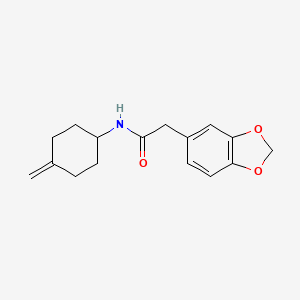

2-(2H-1,3-benzodioxol-5-yl)-N-(4-methylidenecyclohexyl)acetamide

Description

2-(2H-1,3-Benzodioxol-5-yl)-N-(4-methylidenecyclohexyl)acetamide is a synthetic acetamide derivative characterized by a 1,3-benzodioxole moiety linked to an acetamide group, with a 4-methylidenecyclohexyl substituent at the nitrogen atom. The benzodioxol group is a fused aromatic ring system with oxygen atoms at positions 1 and 3, which may enhance metabolic stability and influence receptor binding.

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-(4-methylidenecyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-11-2-5-13(6-3-11)17-16(18)9-12-4-7-14-15(8-12)20-10-19-14/h4,7-8,13H,1-3,5-6,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGVPYXGXYHJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(4-methylidenecyclohexyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

Preparation of the Cyclohexyl Intermediate: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

Coupling Reaction: The final step involves coupling the benzodioxole derivative with the cyclohexyl intermediate using an amide bond formation reaction, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-(4-methylidenecyclohexyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzodioxole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Alkylated or acylated derivatives

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Psychoactive Properties : Compounds related to benzodioxole have been studied for their psychoactive effects. Research indicates that derivatives can act as entactogens or psychedelics, influencing serotonin receptors and potentially offering therapeutic benefits in mental health conditions such as depression and anxiety .

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzodioxole have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .

- Neuroprotective Effects : Some studies have indicated that benzodioxole derivatives possess neuroprotective properties, which may be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of oxidative stress pathways .

Pharmacological Insights

- Mechanism of Action : The pharmacological effects are primarily attributed to the compound's ability to interact with neurotransmitter systems. Studies have shown that it may enhance dopamine and serotonin levels in the brain, contributing to its mood-lifting and anxiolytic effects .

- Bioavailability and Metabolism : Research into the pharmacokinetics of similar compounds indicates that modifications in the molecular structure can significantly affect bioavailability and metabolic stability. Understanding these factors is crucial for developing effective therapeutic agents .

Material Science Applications

- Polymer Chemistry : The unique chemical structure of 2-(2H-1,3-benzodioxol-5-yl)-N-(4-methylidenecyclohexyl)acetamide allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

- Nanotechnology : The compound has potential applications in nanomedicine, particularly in drug delivery systems where its ability to form stable complexes with drugs can improve their solubility and bioavailability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Study B | Neuroprotection | Showed a reduction in oxidative stress markers in neuronal cultures treated with the compound, indicating potential for neuroprotective therapies. |

| Study C | Psychoactive Effects | Found that administration led to increased serotonin levels in animal models, suggesting potential for mood disorder treatments. |

Mécanisme D'action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(4-methylidenecyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity and selectivity towards these targets. Further studies are needed to elucidate the exact molecular pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(2H-1,3-benzodioxol-5-yl)-N-(4-methylidenecyclohexyl)acetamide with related compounds from the provided evidence, focusing on structural features and inferred properties.

| Compound Name (Identifier) | Key Structural Differences vs. Target Compound | Potential Implications | Source |

|---|---|---|---|

| Target Compound | — | High lipophilicity due to methylidenecyclohexyl; benzodioxol may enhance stability. | N/A |

| Compound 1 (2-(2H-1,3-benzodioxol-5-yl)-N-(4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl)acetamide) | Cyclopentaoxazolyl substituent instead of methylidenecyclohexyl | Increased heterocyclic complexity; possible kinase or protease inhibition. | |

| MDA 2-Aldoxime Analog (N-[3-(2H-1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine) | Hydroxylamine group instead of acetamide; propylidene chain | Potential chelating properties; isomerism (two isomers detected) may affect activity. | |

| UWA-101 (2-(2H-1,3-benzodioxol-5-yl)-1-cyclopropylethylamine) | Methylamine group instead of acetamide; cyclopropylethyl | Reduced steric hindrance; possible CNS activity due to amine functionality. | |

| N-Cyclopropyl-2H-1,3-benzodioxole-5-carboxamide | Carboxamide instead of acetamide; cyclopropyl substituent | Smaller substituent may improve solubility; carboxamide could alter binding affinity. |

Key Observations:

Acetamide vs. Amine/Carboxamide: The acetamide linkage in the target compound may confer stability against hydrolysis compared to hydroxylamine () or methylamine () derivatives .

Biological Relevance :

- Compounds with benzodioxol and acetamide motifs (e.g., ’s Compound 1) are often associated with enzyme modulation, such as aldehyde dehydrogenase (ALDH) activation or inhibition .

- The absence of detected isomers in UWA-101 () contrasts with the MDA analog (), suggesting structural rigidity in the target compound could simplify pharmacokinetics .

Research Findings and Implications

While direct studies on 2-(2H-1,3-benzodioxol-5-yl)-N-(4-methylidenecyclohexyl)acetamide are sparse, comparisons with analogs suggest:

- Metabolic Stability : The benzodioxol group may resist oxidative metabolism, as seen in related compounds .

- Target Engagement : The acetamide group could mimic natural substrates in enzyme-binding pockets, similar to ALDH-targeting compounds like Alda-1 () .

- Synthetic Accessibility : The methylidenecyclohexyl group may pose challenges in stereochemical control during synthesis compared to simpler substituents (e.g., cyclopropyl in ).

Activité Biologique

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-(4-methylidenecyclohexyl)acetamide is a synthetic derivative that combines a benzodioxole moiety with a cyclohexyl group. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical formula for 2-(2H-1,3-benzodioxol-5-yl)-N-(4-methylidenecyclohexyl)acetamide is . The compound features a benzodioxole ring, which is known for its biological activity, particularly in neuropharmacology and as a precursor for various psychoactive substances.

Research indicates that compounds containing the benzodioxole structure often interact with neurotransmitter systems. They may act as modulators of serotonin (5-HT) receptors, dopamine receptors, and other neurochemical pathways. The specific mechanism of action for this compound requires further investigation but may involve:

- Serotonergic Activity : Potential modulation of serotonin receptors could influence mood and anxiety.

- Dopaminergic Activity : Interaction with dopamine pathways may affect reward and motivation systems.

1. Antidepressant Effects

A study examining derivatives of benzodioxole has shown promising antidepressant-like effects in animal models. These findings suggest that the compound might enhance serotonergic and noradrenergic neurotransmission, leading to improved mood states.

2. Neuroprotective Properties

Research indicates that benzodioxole derivatives can exhibit neuroprotective effects against oxidative stress and neuroinflammation. The ability to scavenge free radicals and modulate inflammatory pathways could make this compound a candidate for treating neurodegenerative diseases.

3. Analgesic Properties

Preliminary studies have suggested that the compound may possess analgesic properties. It appears to modulate pain pathways, potentially offering relief in conditions associated with chronic pain.

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests indicated enhanced locomotion and reduced immobility in forced swim tests, suggesting antidepressant efficacy.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

In vitro studies demonstrated that the compound could protect neuronal cells from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. The mechanisms involved may include inhibition of apoptosis and modulation of inflammatory cytokines.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-(2H-1,3-benzodioxol-5-yl)-N-(4-methylidenecyclohexyl)acetamide?

A two-step approach is commonly employed:

Condensation Reaction : React 2H-1,3-benzodioxole-5-carboxylic acid with 4-methylidenecyclohexylamine using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.

Validation : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers ensure the purity of this compound in experimental settings?

- HPLC Analysis : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time should be consistent with standards.

- Elemental Analysis : Ensure %C, %H, and %N match theoretical values within ±0.3%.

- Related Substances Test : Dissolve 10 mg in 10 mL methanol; inject into HPLC. Peaks other than the main compound should not exceed 0.5% .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : H NMR (500 MHz, CDCl₃) should show peaks for the benzodioxole aromatic protons (δ 6.7–7.1 ppm) and the methylidene group (δ 5.2–5.5 ppm).

- X-ray Crystallography : For absolute configuration confirmation, grow single crystals in ethyl acetate/hexane and compare with crystallographic data in the Cambridge Structural Database .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). Parameters: grid size 60 × 60 × 60 Å, exhaustiveness = 20.

- ADMET Prediction : Employ SwissADME to assess solubility (LogP <5), permeability (TPSA <140 Ų), and cytochrome P450 interactions. Results should guide in vitro assay design .

Q. What strategies resolve discrepancies in biological activity data across different assays?

- Assay Validation : Compare IC₅₀ values in enzyme-based vs. cell-based assays. Normalize data using reference inhibitors (e.g., indomethacin for COX-2).

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. Adjust activity metrics based on half-life (t₁/₂ >30 min preferred) .

Q. How can researchers elucidate metabolic pathways in preclinical models?

- Radiolabeled Tracer Studies : Synthesize C-labeled analog at the acetamide carbonyl group. Administer to rats (10 mg/kg) and collect plasma/bile for metabolite profiling via radio-HPLC.

- In Vitro CYP Screening : Test inhibition of CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM indicates high metabolic liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.